1-(2-Hydroxy-2-phenylethyl)pyridinium
Description
1-(2-Hydroxy-2-phenylethyl)pyridinium is a pyridinium-based compound characterized by a positively charged nitrogen-containing aromatic ring (pyridinium) substituted with a 2-hydroxy-2-phenylethyl group. This structure combines the hydrophilic pyridinium moiety with a hydrophobic phenyl group, conferring unique physicochemical properties. Related derivatives, such as its bromide salt (C₁₄H₁₆BrNO), have been cataloged in chemical databases, suggesting synthetic accessibility .
Properties
IUPAC Name |
1-phenyl-2-pyridin-1-ium-1-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NO/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14/h1-10,13,15H,11H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVOAOZMIDJCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+]2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14NO+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Implications and Gaps
Comparative studies with HPP+ highlight the importance of substituent design in neurotoxicity and mitochondrial interactions . Further research should explore synthetic modifications (e.g., halogenation or alkylation) to optimize solubility, stability, and target engagement.
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